

A Comparative Analysis of Crystal Packing in Chlorobenzamide Isomers

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Compound of Interest

Compound Name: 2-Chlorobenzamide

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A detailed examination of the crystallographic data of **2-chlorobenzamide**, 3-chlorobenzamide, and 4-chlorobenzamide reveals significant differences in their crystal packing arrangements, primarily influenced by the position of the chlorine substituent. These structural variations impact intermolecular interactions, particularly hydrogen bonding, leading to distinct supramolecular architectures.

This comparative guide provides a summary of the key crystallographic parameters for the three isomers, outlines the experimental methodologies used for their structure determination, and presents a visual representation of their packing features. This information is of significant value to researchers in the fields of crystal engineering, materials science, and drug development, where understanding and controlling the solid-state structure of molecules is crucial.

Crystallographic Data Summary

The crystallographic data for the three chlorobenzamide isomers are summarized in the table below. The variation in space groups and unit cell parameters directly reflects the different packing efficiencies and symmetries adopted by each isomer.

Parameter	2-Chlorobenzamide	3-Chlorobenzamide[1]	4-Chlorobenzamide
Formula	C ₇ H ₆ ClNO	C ₇ H ₆ ClNO	C ₇ H ₆ ClNO
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /a	P2 ₁ /c
a (Å)	12.189(3)	9.87	14.868(3)
b (Å)	5.051(1)	4.76	3.860(1)
c (Å)	12.215(3)	15.85	12.608(3)
β (°)	108.86(3)	93.4	96.18(3)
Volume (Å ³)	710.2(3)	744.5	719.1(3)
Z	4	4	4
Hydrogen Bond (N-H...O) Distance (Å)	~2.9 (estimated)	2.91, 2.94	~2.9 (estimated)

Comparative Analysis of Crystal Packing

The crystal structures of all three isomers are stabilized by a network of intermolecular N-H...O hydrogen bonds, a common feature in primary amides. However, the specific arrangement of these hydrogen bonds and the overall packing motifs are distinct for each isomer.

In 3-chlorobenzamide, molecules form centrosymmetric dimers through N-H...O hydrogen bonds with an N...O distance of 2.94 Å. These dimers are further linked by another set of N-H...O hydrogen bonds (2.91 Å) to create two-dimensional networks parallel to the c-plane.[\[1\]](#)

While detailed published analyses of the crystal packing of **2-chlorobenzamide** and **4-chlorobenzamide** are less readily available in the searched literature, the crystallographic data suggests that they also form hydrogen-bonded networks. The P2₁/c space group for both isomers is common for centrosymmetric structures, indicating the likely formation of hydrogen-bonded dimers similar to the 3-chloro isomer. The arrangement of these dimers and any

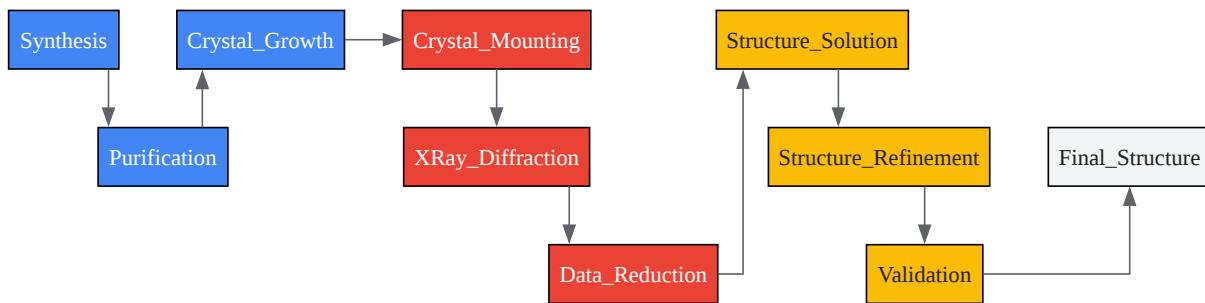
additional intermolecular interactions, such as C-H···O or halogen···halogen interactions, will ultimately define their unique three-dimensional packing.

The position of the chlorine atom plays a critical role in directing the crystal packing. In the ortho-position (**2-chlorobenzamide**), steric hindrance between the chlorine atom and the amide group can influence the torsion angle between the phenyl ring and the amide plane, affecting how the molecules approach each other. In the para-position (4-chlorobenzamide), the molecule is more linear, which can lead to more efficient packing arrangements. The meta-position (3-chlorobenzamide) offers an intermediate geometry.

Experimental Protocols

The crystallographic data for the chlorobenzamide isomers were obtained through single-crystal X-ray diffraction. The general experimental workflow is outlined below, with specific details for each isomer provided where available.

General Experimental Workflow



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Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

Synthesis and Crystallization:

- 3-Chlorobenzamide: Single crystals were obtained by recrystallization from a methanol solution at room temperature.[1]

- **2-Chlorobenzamide** and **4-Chlorobenzamide**: While specific synthesis and crystallization details for the analyzed single crystals were not found in the immediate search results, a general method for preparing chlorobenzamides involves the ammonolysis of the corresponding chlorobenzoyl chloride. High-purity material is then dissolved in a suitable solvent (such as ethanol, methanol, or acetone) and allowed to slowly evaporate to yield single crystals suitable for X-ray diffraction.

Data Collection:

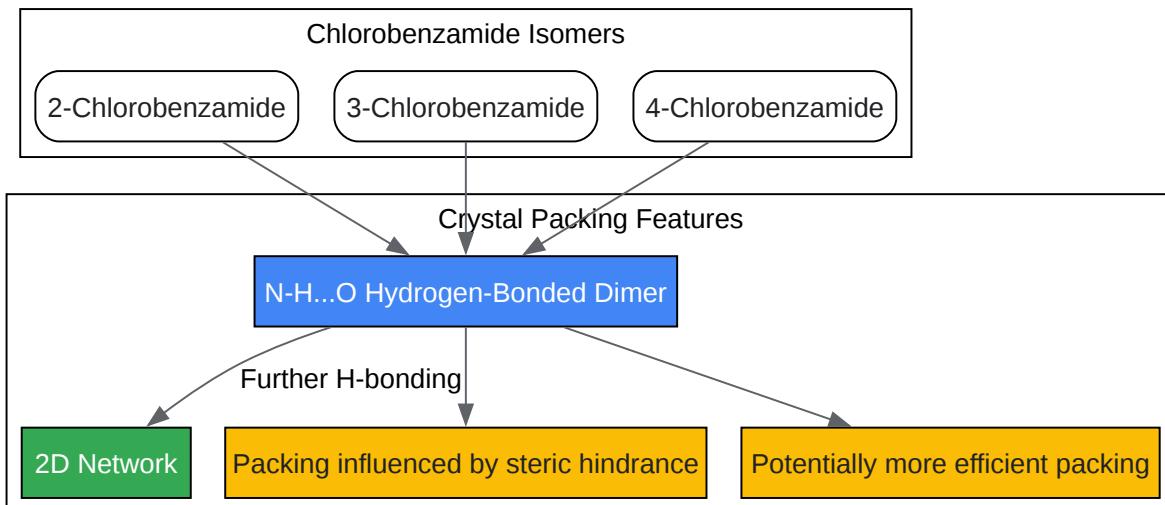
A suitable single crystal of each isomer was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature (typically 100 K or room temperature) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).

Structure Solution and Refinement:

The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Comparative Crystal Packing Diagram

The following diagram illustrates the key differences in the crystal packing of the chlorobenzamide isomers, highlighting the formation of hydrogen-bonded dimers and their subsequent arrangement.



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References

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